molecular formula C10H15N B2709141 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile CAS No. 34341-70-3

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile

Cat. No.: B2709141
CAS No.: 34341-70-3
M. Wt: 149.237
InChI Key: IAEPHYLHXXRLGG-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[222]octanyl)acetonitrile is an organic compound with the molecular formula C₁₀H₁₅N It is characterized by a bicyclic structure, which includes a nitrile group attached to the acetonitrile moiety

Scientific Research Applications

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile typically involves the reaction of bicyclo[2.2.2]octane with acetonitrile under specific conditions. One common method includes the use of a strong base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the bicyclo[2.2.2]octane derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Bicyclo[2.2.2]octanyl)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    2-(1-Bicyclo[2.2.2]octanyl)amine: Contains an amine group instead of a nitrile group.

    2-(1-Bicyclo[2.2.2]octanyl)carboxylic acid: Features a carboxylic acid group in place of the nitrile group.

Uniqueness

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential applications. The bicyclic structure also contributes to its stability and rigidity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(1-bicyclo[2.2.2]octanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c11-8-7-10-4-1-9(2-5-10)3-6-10/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEPHYLHXXRLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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